molecular formula C11H22N2O3 B3178897 tert-Butyl (6-amino-6-oxohexyl)carbamate CAS No. 85535-56-4

tert-Butyl (6-amino-6-oxohexyl)carbamate

Cat. No.: B3178897
CAS No.: 85535-56-4
M. Wt: 230.3 g/mol
InChI Key: WPLUCEZCNAKZPL-UHFFFAOYSA-N
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Description

tert-Butyl (6-amino-6-oxohexyl)carbamate: is a chemical compound with the molecular formula C11H22N2O3. It is commonly used in research and development, particularly in the fields of organic chemistry and biochemistry. This compound is known for its role as a protecting group for amines, which is crucial in peptide synthesis and other organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of tert-Butyl (6-amino-6-oxohexyl)carbamate typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as flash chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: As mentioned, tert-Butyl (6-amino-6-oxohexyl)carbamate can be synthesized through oxidation reactions.

    Substitution: This compound can undergo substitution reactions, particularly when used as a protecting group in peptide synthesis.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, potassium hydrogencarbonate, potassium bromide, pyridinium chlorochromate.

    Solvents: Dichloromethane, water.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Research applications include the development of potential therapeutic agents, particularly those targeting specific enzymes or pathways.

Industry:

  • Employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (6-amino-6-oxohexyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. This stability is crucial for the selective deprotection and subsequent reactions in multi-step synthesis.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the tert-butyl carbamate protecting group and the amino group in tert-Butyl (6-amino-6-oxohexyl)carbamate makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.

Properties

IUPAC Name

tert-butyl N-(6-amino-6-oxohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-9(12)14/h4-8H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLUCEZCNAKZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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